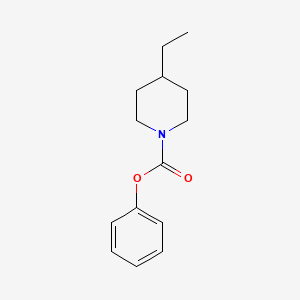
Phenyl 4-ethylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-ethylpiperidine-1-carboxylate, also known as ethyl 4-phenylpiperidine-1-carboxylate, is a chemical compound with the molecular formula C14H19NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-ethylpiperidine-1-carboxylate typically involves the esterification of 4-phenylpiperidine-1-carboxylic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods may also employ alternative catalysts and solvents to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 4-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of 4-phenylpiperidine-1-carboxylic acid.
Reduction: Formation of 4-phenylpiperidine-1-methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the specific reaction.
Applications De Recherche Scientifique
Phenyl 4-ethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Mécanisme D'action
The mechanism of action of phenyl 4-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Phenyl 4-ethylpiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-phenylpiperidine-4-carboxylate: Similar structure but different substitution pattern.
4-Phenylpiperidine-1-carboxylic acid: Lacks the ethyl ester group.
4-Phenylpiperidine-1-methanol: Resulting from the reduction of the ester group.
This compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
651053-80-4 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
phenyl 4-ethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-2-12-8-10-15(11-9-12)14(16)17-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
Clé InChI |
OCOABNJDRGLSTD-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCN(CC1)C(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















